![molecular formula C17H28O2 B14232120 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene CAS No. 401570-75-0](/img/structure/B14232120.png)
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C15H24O2. This compound is known for its role as an intermediate in the synthesis of conjugated polymers, which are utilized in various applications such as polymer solar cells (PSCs) and light-emitting diodes (LEDs) .
Preparation Methods
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene typically involves the reaction of 4-methoxy-2,5-dimethylphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymer solar cells (PSCs) and light-emitting diodes (LEDs), contributing to the advancement of renewable energy technologies and electronic devices
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form conjugated polymers. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone .
In biological systems, the compound’s derivatives may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: This compound is also used in the production of polymers and has similar applications in the industry.
4-(2-Ethylheptyloxy)benzaldehyde: Another intermediate used in the synthesis of conjugated polymers, with comparable properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct electronic properties to the resulting polymers, making it highly valuable for advanced material applications .
Properties
CAS No. |
401570-75-0 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)-4-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C17H28O2/c1-6-8-9-15(7-2)12-19-17-11-13(3)16(18-5)10-14(17)4/h10-11,15H,6-9,12H2,1-5H3 |
InChI Key |
ZHMJGDUZBVTXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
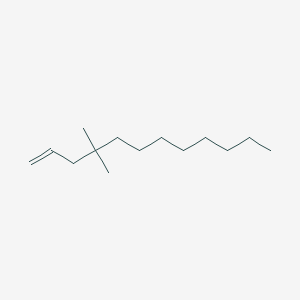

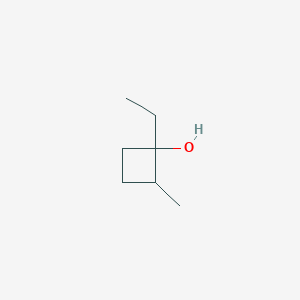

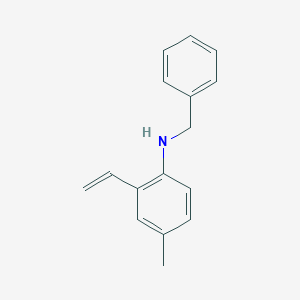
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
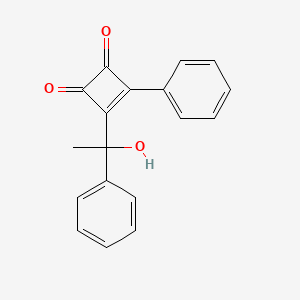
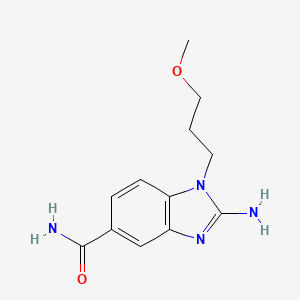
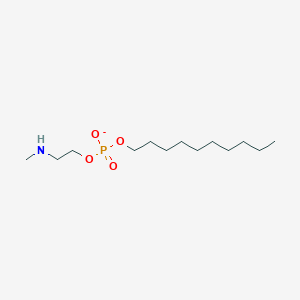
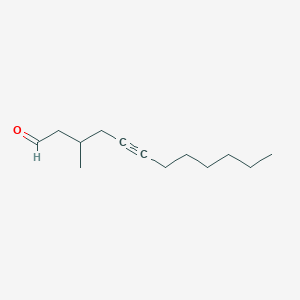
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
